molecular formula C6H13O4P B083283 Dimethyl 2-methylprop-1-en-1-yl phosphate CAS No. 14477-81-7

Dimethyl 2-methylprop-1-en-1-yl phosphate

Cat. No. B083283
CAS RN: 14477-81-7
M. Wt: 180.14 g/mol
InChI Key: YBHLJOXEZHDGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-methylprop-1-en-1-yl phosphate (DMMP) is a chemical compound commonly used as a simulant for nerve agents in scientific research. It is a colorless liquid with a fruity odor, and its chemical formula is C5H12O4P. DMMP has gained significant attention due to its ability to mimic the behavior of nerve agents, such as sarin and soman, making it a valuable tool in the development of countermeasures against chemical warfare agents.

Mechanism Of Action

Dimethyl 2-methylprop-1-en-1-yl phosphate mimics the behavior of nerve agents by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscarinic and nicotinic receptors. The resulting symptoms include muscle twitching, seizures, respiratory distress, and ultimately, death.

Biochemical And Physiological Effects

Dimethyl 2-methylprop-1-en-1-yl phosphate can cause a range of biochemical and physiological effects, including inhibition of acetylcholinesterase, overstimulation of the muscarinic and nicotinic receptors, and disruption of the nervous system. The severity of these effects depends on the dose and duration of exposure.

Advantages And Limitations For Lab Experiments

Dimethyl 2-methylprop-1-en-1-yl phosphate has several advantages and limitations for lab experiments. One of the main advantages is its ability to mimic the behavior of nerve agents, making it a valuable tool in the development of countermeasures against chemical warfare agents. However, Dimethyl 2-methylprop-1-en-1-yl phosphate has limitations, including its inability to fully replicate the complex effects of nerve agents and the ethical concerns associated with its use in animal studies.

Future Directions

There are several future directions for the use of Dimethyl 2-methylprop-1-en-1-yl phosphate in scientific research. One potential direction is the development of more effective detection methods for nerve agents using Dimethyl 2-methylprop-1-en-1-yl phosphate as a surrogate. Another direction is the evaluation of new treatments for nerve agent exposure using Dimethyl 2-methylprop-1-en-1-yl phosphate as a model. Additionally, Dimethyl 2-methylprop-1-en-1-yl phosphate could be used to study the long-term effects of nerve agent exposure on the nervous system.

Synthesis Methods

Dimethyl 2-methylprop-1-en-1-yl phosphate can be synthesized through several methods, including the reaction of methyl vinyl ketone with phosphorus oxychloride or the reaction of 2-methylprop-1-ene with dimethyl hydrogen phosphate. The latter method is more commonly used due to its simplicity and high yield.

Scientific Research Applications

Dimethyl 2-methylprop-1-en-1-yl phosphate is widely used in scientific research to study the behavior and effects of nerve agents. It is often used as a surrogate for nerve agents due to its similar chemical structure and toxicological effects. Dimethyl 2-methylprop-1-en-1-yl phosphate is used to test the effectiveness of protective gear, decontamination methods, and medical treatments against nerve agents. It is also used to develop and evaluate new detection methods for nerve agents.

properties

CAS RN

14477-81-7

Product Name

Dimethyl 2-methylprop-1-en-1-yl phosphate

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

dimethyl 2-methylprop-1-enyl phosphate

InChI

InChI=1S/C6H13O4P/c1-6(2)5-10-11(7,8-3)9-4/h5H,1-4H3

InChI Key

YBHLJOXEZHDGAM-UHFFFAOYSA-N

SMILES

CC(=COP(=O)(OC)OC)C

Canonical SMILES

CC(=COP(=O)(OC)OC)C

synonyms

Phosphoric acid dimethyl 2-methyl-1-propenyl ester

Origin of Product

United States

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